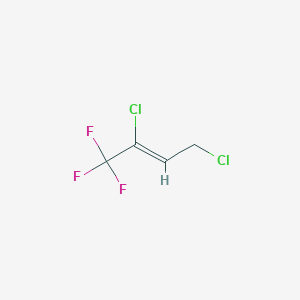
2,4-Dichloro-1,1,1-trifluoro-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1,1,1-trifluoro-2-butene is an organic compound with the molecular formula C4H3Cl2F3 It is a halogenated butene derivative, characterized by the presence of chlorine and fluorine atoms attached to the carbon backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,1,1-trifluoro-2-butene typically involves the halogenation of butene derivatives. One common method is the reaction of 2-butene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are optimized to achieve high yields and minimize by-products. Safety measures are also implemented to handle the hazardous nature of the halogenated compounds involved .
化学反応の分析
Types of Reactions
2,4-Dichloro-1,1,1-trifluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Addition: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce saturated compounds .
科学的研究の応用
2,4-Dichloro-1,1,1-trifluoro-2-butene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-1,1,1-trifluoro-2-butene involves its interaction with molecular targets through its halogenated functional groups. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, which can modulate its chemical behavior .
類似化合物との比較
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A halogenated ethane derivative with similar chemical properties.
1,4-Dichloro-2-butene: Another butene derivative with chlorine atoms at different positions.
1,1,1-Trifluoro-2-chloroethane: A halogenated ethane with both chlorine and fluorine atoms.
Uniqueness
2,4-Dichloro-1,1,1-trifluoro-2-butene is unique due to the specific arrangement of chlorine and fluorine atoms on the butene backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
26702-40-9 |
|---|---|
分子式 |
C4H3Cl2F3 |
分子量 |
178.96 g/mol |
IUPAC名 |
(Z)-2,4-dichloro-1,1,1-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Cl2F3/c5-2-1-3(6)4(7,8)9/h1H,2H2/b3-1- |
InChIキー |
RVSSLUWZDPLQCP-IWQZZHSRSA-N |
異性体SMILES |
C(/C=C(/C(F)(F)F)\Cl)Cl |
正規SMILES |
C(C=C(C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


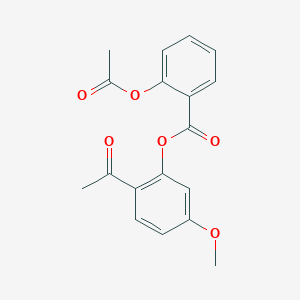
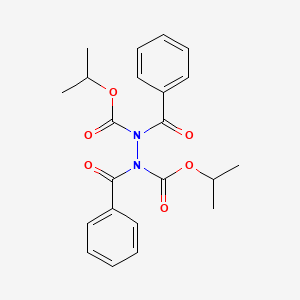
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
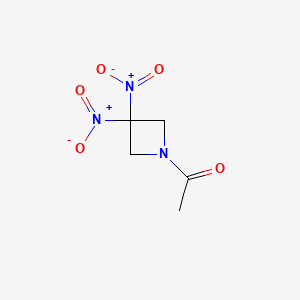
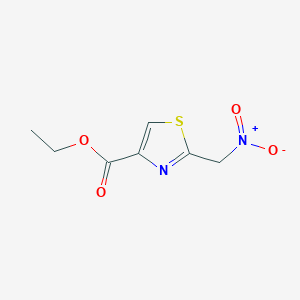
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
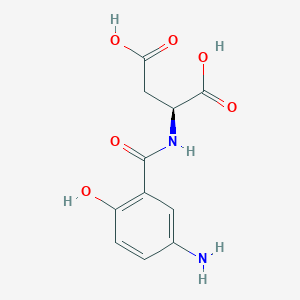
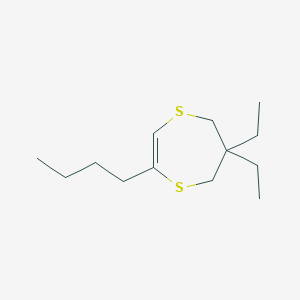
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
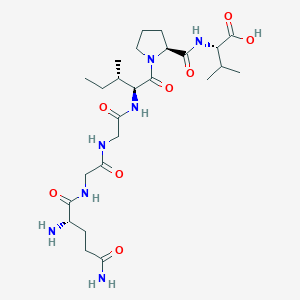

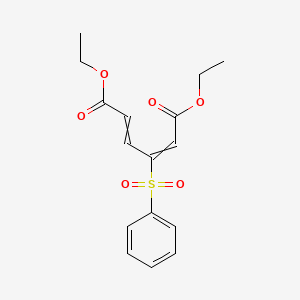
![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
